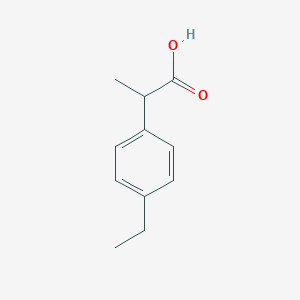

p-Ethylhydratropic acid

Descripción

Propiedades

IUPAC Name |

2-(4-ethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-9-4-6-10(7-5-9)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMCZELQCNPMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3585-52-2 | |

| Record name | 2-(4-Ethylphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003585522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-ethylphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-ETHYLPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TM57OUE60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of p-Ethylhydratropic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Ethylhydratropic acid, also known as 2-(4-ethylphenyl)propanoic acid, is a carboxylic acid and a known impurity of the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241).[1][2][3] Its structural similarity to ibuprofen suggests potential anti-inflammatory properties, making it a compound of interest for researchers in drug discovery and development.[1] This technical guide provides a detailed overview of the known physicochemical properties of p-ethylhydratropic acid, outlines experimental protocols for their determination, and discusses the implications of these properties.

Chemical Identity

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(4-ethylphenyl)propanoic acid | [3] |

| Synonyms | p-Ethylhydratropic Acid, 2-(4-Ethylphenyl)propionic Acid, 2-(p-Ethylphenyl)propionic Acid | [3] |

| CAS Number | 3585-52-2 | [2] |

| Molecular Formula | C₁₁H₁₄O₂ | [4] |

| Molecular Weight | 178.23 g/mol | [4] |

| Chemical Structure | ||

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the available data for p-ethylhydratropic acid.

| Property | Value | Method | Source(s) |

| Melting Point | 35-38 °C | Experimental | [1] |

| Boiling Point | 135 °C at 3.5 Torr | Experimental | [1] |

| Water Solubility | log10(S) = -2.56 mol/L (calculated) | Calculated | [5] |

| pKa | 4.43 ± 0.10 (predicted) | Predicted | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.7 (calculated) | Calculated (XLogP3) | [3] |

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections describe standard methodologies for the key parameters.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a fundamental property used for identification and purity assessment.

Protocol: Capillary Melting Point Method [6][7][8][9][10]

-

Sample Preparation: A small amount of the dry, powdered p-ethylhydratropic acid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detection system.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

-

Purity Indication: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. For compounds that may decompose at atmospheric pressure, boiling point is often determined under reduced pressure.

Protocol: Vacuum Distillation Method [11][12]

-

Apparatus Setup: A distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a thermometer. The system is connected to a vacuum source.

-

Sample Introduction: p-Ethylhydratropic acid is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

Vacuum Application: The system is evacuated to the desired pressure, which is monitored with a manometer.

-

Heating: The distillation flask is heated gently.

-

Temperature Reading: The temperature is recorded when the liquid is boiling and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Caption: Workflow for Vacuum Boiling Point Determination.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a drug at a given pH, which influences its solubility, absorption, and receptor binding.

Protocol: Potentiometric Titration [13][14][15]

-

Solution Preparation: A known concentration of p-ethylhydratropic acid is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for sparingly soluble compounds.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Caption: Workflow for pKa Determination by Potentiometric Titration.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key indicator of a drug's ability to cross cell membranes and its distribution in the body.

Protocol: Shake-Flask Method [16][17][18][19]

-

Phase Preparation: n-Octanol and a buffered aqueous solution (typically at pH 7.4 to mimic physiological conditions) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of p-ethylhydratropic acid is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase.

Caption: Workflow for LogP Determination by Shake-Flask Method.

Biological Activity and Implications for Drug Development

p-Ethylhydratropic acid is described as having potential anti-inflammatory activities.[1] While specific mechanistic studies are not widely available, its structural relationship to ibuprofen, a known cyclooxygenase (COX) inhibitor, suggests a similar potential mechanism of action.[20] The physicochemical properties outlined in this guide have significant implications for its potential as a drug candidate.

The predicted pKa of 4.43 indicates that p-ethylhydratropic acid will be predominantly in its ionized (deprotonated) form at physiological pH (around 7.4). This would increase its aqueous solubility but may decrease its ability to passively diffuse across lipid membranes. The calculated LogP of 2.7 suggests a moderate degree of lipophilicity, which is generally favorable for oral absorption and distribution into tissues.

Caption: Relationship between Physicochemical Properties and ADME.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for p-ethylhydratropic acid and details the standard experimental protocols for their determination. While some key experimental values are yet to be reported in the literature, the predicted and calculated data offer valuable insights for researchers. The moderate lipophilicity and acidic nature of p-ethylhydratropic acid suggest that it may possess favorable pharmacokinetic properties. Further investigation into its specific biological activities, mechanism of action, and in vivo efficacy is warranted to fully assess its potential as a therapeutic agent.

References

- 1. (2RS)-2-(4-ETHYLPHENYL)PROPANOIC ACID | 3585-52-2 [chemicalbook.com]

- 2. (2RS)-2-(4-Ethylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]

- 3. 2-(4-Ethylphenyl)propionic acid | C11H14O2 | CID 527816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cenmed.com [cenmed.com]

- 5. Propanoic acid, 2-(4-ethylphenyl) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. pennwest.edu [pennwest.edu]

- 9. byjus.com [byjus.com]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. Determination of boiling point and distillation | PPTX [slideshare.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. encyclopedia.com [encyclopedia.com]

Spectroscopic Data and Analysis of p-Ethylhydratropic Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for p-Ethylhydratropic acid (2-(4-ethylphenyl)propanoic acid), a compound of interest in pharmaceutical research and drug development. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for easy reference. Additionally, detailed experimental protocols for acquiring such spectra are provided, along with a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for p-Ethylhydratropic acid. This data is based on the analysis of its chemical structure and comparison with spectroscopic data of analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 11.5 - 12.5 | Singlet, broad | 1H | - | -COOH |

| 7.18 | Doublet | 2H | 8.0 | Ar-H (ortho to -CH(CH₃)COOH) |

| 7.11 | Doublet | 2H | 8.0 | Ar-H (meta to -CH(CH₃)COOH) |

| 3.68 | Quartet | 1H | 7.2 | -CH(CH₃)COOH |

| 2.63 | Quartet | 2H | 7.6 | -CH₂CH₃ |

| 1.49 | Doublet | 3H | 7.2 | -CH(CH₃)COOH |

| 1.22 | Triplet | 3H | 7.6 | -CH₂CH₃ |

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| 180.5 | -COOH |

| 142.0 | Ar-C (para to ethyl group) |

| 139.5 | Ar-C (ipso, attached to propanoic acid group) |

| 128.5 | Ar-CH (meta to ethyl group) |

| 127.8 | Ar-CH (ortho to ethyl group) |

| 45.0 | -CH(CH₃)COOH |

| 28.5 | -CH₂CH₃ |

| 18.5 | -CH(CH₃)COOH |

| 15.8 | -CH₂CH₃ |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 2965, 2870 | Medium-Strong | C-H stretch (aliphatic) |

| 1710 | Strong | C=O stretch (carboxylic acid) |

| 1610, 1515 | Medium | C=C stretch (aromatic ring) |

| 1460 | Medium | C-H bend (aliphatic) |

| 1230 | Strong | C-O stretch (carboxylic acid) |

| 930 | Medium, Broad | O-H bend (carboxylic acid dimer) |

| 830 | Strong | C-H bend (para-disubstituted aromatic ring) |

Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Abundance (%) | Assignment |

| 178 | 40 | [M]⁺ (Molecular Ion) |

| 133 | 100 | [M - COOH]⁺ |

| 105 | 60 | [C₈H₉]⁺ |

| 77 | 20 | [C₆H₅]⁺ |

| 45 | 30 | [COOH]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are intended for researchers and scientists in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of p-Ethylhydratropic acid.

Materials and Equipment:

-

High-field NMR spectrometer (e.g., 400 MHz)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

p-Ethylhydratropic acid sample

-

Pipettes and vials

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the p-Ethylhydratropic acid sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ (containing 0.03% TMS) to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's autosampler or manually load it into the probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR:

-

Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrations to assign the signals to the respective nuclei in the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an IR spectrum of p-Ethylhydratropic acid.

Materials and Equipment:

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

p-Ethylhydratropic acid sample (solid)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small amount of the solid p-Ethylhydratropic acid sample onto the center of the ATR crystal using a clean spatula.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the major absorption bands and assign them to the corresponding functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of p-Ethylhydratropic acid.

Materials and Equipment:

-

Mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS)

-

GC column suitable for the analysis of organic acids

-

Helium gas (carrier gas)

-

p-Ethylhydratropic acid sample

-

Solvent for sample dissolution (e.g., dichloromethane (B109758) or methanol)

-

Vials and microsyringes

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the p-Ethylhydratropic acid sample (e.g., 1 mg/mL) in a suitable volatile solvent.

-

-

Instrument Setup and Data Acquisition:

-

Set the GC oven temperature program. A typical program might start at 100°C, hold for 1 minute, then ramp up to 250°C at a rate of 10-20°C/min.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Set the MS parameters, including the ionization energy (typically 70 eV for EI) and the mass range to be scanned (e.g., m/z 40-400).

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

-

Data Analysis:

-

The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting compounds.

-

Identify the peak corresponding to p-Ethylhydratropic acid in the total ion chromatogram.

-

Analyze the mass spectrum for this peak, identifying the molecular ion (M⁺) and the major fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like p-Ethylhydratropic acid.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Solubility of p-Ethylhydratropic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of p-Ethylhydratropic acid (also known as 2-(4-ethylphenyl)propanoic acid), an impurity of Ibuprofen.[1] Due to a lack of extensive published quantitative data, this document summarizes available qualitative and calculated solubility information and provides a comprehensive experimental protocol for determining precise solubility in various laboratory solvents.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property crucial for various applications in research and drug development, including formulation design, purification, and analytical method development. It is influenced by factors such as the chemical structure of the solute and solvent, temperature, and pH. The principle of "like dissolves like" is a key concept, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.

Solubility Data for p-Ethylhydratropic Acid

Table 1: Summary of p-Ethylhydratropic Acid Solubility

| Solvent | Formula | Type | Quantitative Solubility (at 25°C) | Qualitative Solubility | Data Source |

| Water | H₂O | Polar Protic | ~2.75 mg/mL (Calculated) | Sparingly soluble | Cheméo[2] |

| Methanol | CH₃OH | Polar Protic | Data not available | Slightly Soluble (with sonication) | ChemicalBook[1] |

| Chloroform | CHCl₃ | Polar Aprotic | Data not available | Slightly Soluble | ChemicalBook[1] |

| Ethanol | C₂H₅OH | Polar Protic | Data not available | Data not available | - |

| Acetone | C₃H₆O | Polar Aprotic | Data not available | Data not available | - |

| Diethyl Ether | (C₂H₅)₂O | Non-polar | Data not available | Data not available | - |

| Hexane | C₆H₁₄ | Non-polar | Data not available | Data not available | - |

Note: The quantitative solubility in water was calculated from the Log10 of Water solubility in mol/l of -2.56 provided by Cheméo. The molecular weight of p-Ethylhydratropic acid is 178.23 g/mol .[3]

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the equilibrium solubility of p-ethylhydratropic acid in a given solvent. This method is based on standard laboratory procedures for solubility assessment.

1. Materials and Equipment:

-

p-Ethylhydratropic acid (solid)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Analytical balance (accurate to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Syringes

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum oven

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of p-ethylhydratropic acid to a vial containing a known volume of the solvent. An excess is ensured when undissolved solid remains after equilibration.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial containing the filtered solution in an oven at a temperature sufficient to evaporate the solvent without degrading the solute. A vacuum oven at a lower temperature is preferable to minimize degradation.

-

Once the solvent has completely evaporated, allow the dish or vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish or vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved p-ethylhydratropic acid by subtracting the initial weight of the empty dish/vial from the final weight.

-

The solubility can then be expressed in various units, such as mg/mL or g/L, by dividing the mass of the dissolved solid by the volume of the solvent used.

-

dot

References

Thermal Stability and Degradation Profile of p-Ethylhydratropic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Ethylhydratropic acid, a substituted phenylpropanoic acid, is of interest within the pharmaceutical sciences, notably as a potential impurity and analogue of widely used non-steroidal anti-inflammatory drugs (NSAIDs). Understanding the thermal stability and degradation profile of such compounds is paramount for ensuring drug product quality, safety, and stability throughout the manufacturing, storage, and administration lifecycle. This technical guide provides a comprehensive overview of the methodologies used to assess the thermal properties of carboxylic acids, outlines potential degradation pathways, and serves as a foundational resource for researchers initiating studies on p-Ethylhydratropic acid. Due to a lack of specific experimental data in the public domain for p-Ethylhydratropic acid, this document focuses on the established principles and experimental protocols applicable to its structural class.

Introduction

p-Ethylhydratropic acid, chemically known as 2-(4-ethylphenyl)propanoic acid, belongs to the family of arylacetic acid derivatives. Its structural similarity to profens, a common class of NSAIDs, necessitates a thorough characterization of its physicochemical properties, including its response to thermal stress. Thermal degradation can lead to the formation of impurities, loss of potency, and potential safety concerns. Therefore, a comprehensive understanding of its thermal stability is a critical aspect of its overall chemical profile.

Physicochemical Properties

A summary of the key physicochemical properties of p-Ethylhydratropic acid is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Synonyms | 2-(4-Ethylphenyl)propanoic acid, 4-Ethyl-α-methylbenzeneacetic acid | [2] |

| Appearance | Not Available (likely a solid at room temperature) | |

| Storage | 2-8°C Refrigerator | [2] |

Table 1: Physicochemical Properties of p-Ethylhydratropic Acid

Experimental Protocols for Thermal Analysis

The thermal stability and degradation of a compound are typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of degradation, and the amount of residual mass.

Typical Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the p-Ethylhydratropic acid sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., aluminum or platinum).[3]

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen (flow rate of 20-50 mL/min), to prevent oxidative degradation.[4]

-

Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-900°C) at a constant heating rate (e.g., 5, 10, or 20 °C/min).[3][4]

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the peak decomposition temperature (Tpeak) from the derivative thermogravimetric (DTG) curve, and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, as well as to study thermal stability.

Typical Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the p-Ethylhydratropic acid sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed.

-

Atmosphere: The experiment is typically run under an inert nitrogen atmosphere.

-

Heating Program: A common method involves a heat-cool-heat cycle. For instance, the sample is heated from ambient temperature to a temperature above its expected melting point at a controlled rate (e.g., 10°C/min), then cooled at a controlled rate, and finally reheated.[5]

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the melting point (Tm) as the peak of the endothermic event and the enthalpy of fusion (ΔHf).

Visualization of Experimental Workflow

The general workflow for assessing the thermal properties of a pharmaceutical compound like p-Ethylhydratropic acid is depicted below.

References

The Pharmacological Profile of p-Ethylhydratropic Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Ethylhydratropic acid, systematically named 2-(4-ethylphenyl)propanoic acid, is a molecule structurally analogous to the well-established class of 2-arylpropionic acid derivatives, commonly known as "profens."[1][2] Notably, it is recognized as an impurity of the widely used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen (B1674241).[3][4][5] While specific pharmacological data for p-ethylhydratropic acid is not extensively available in public literature, its structural similarity to profens allows for a reasonably inferred pharmacological classification. This technical guide provides an in-depth review of the anticipated pharmacological properties of p-ethylhydratropic acid based on the established characteristics of the 2-arylpropionic acid class of NSAIDs.

Pharmacological Classification

Based on its chemical structure, p-ethylhydratropic acid is classified as a nonsteroidal anti-inflammatory drug (NSAID) , belonging to the 2-arylpropionic acid derivative subgroup.[1][2] This class of drugs is renowned for its analgesic, anti-inflammatory, and antipyretic properties.[6]

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for NSAIDs, and therefore the predicted mechanism for p-ethylhydratropic acid, is the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[6][7] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[7]

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal lining, regulating renal blood flow, and promoting platelet aggregation.[7]

-

COX-2 is typically induced at sites of inflammation and is the primary contributor to the production of prostaglandins that mediate inflammatory responses.[7]

The inhibition of COX enzymes by NSAIDs is a reversible and competitive process.[8] The degree of selectivity for COX-1 versus COX-2 can vary among different NSAIDs, influencing their efficacy and side-effect profiles.

Signaling Pathway of Prostaglandin (B15479496) Synthesis and NSAID Action

The following diagram illustrates the arachidonic acid cascade and the point of intervention for NSAIDs.

Expected Pharmacological Effects

Given its classification, p-ethylhydratropic acid is expected to exhibit the following pharmacological effects:

-

Anti-inflammatory: By inhibiting prostaglandin synthesis at the site of inflammation.

-

Analgesic: By reducing the production of prostaglandins that sensitize nociceptors to painful stimuli.

-

Antipyretic: By acting on the hypothalamus to reduce fever, likely through the inhibition of prostaglandin E2 synthesis.[6]

Quantitative Data for Structurally Related Compounds

While specific experimental data for p-ethylhydratropic acid is lacking, the following table summarizes key pharmacological data for its close structural analog, Ibuprofen, to provide a comparative reference.

| Compound | Target | Assay | IC50 (µM) | Reference |

| Ibuprofen | FAAH | Inhibition Assay | 134 | [9] |

| Ibuprofen | COX-1 | Inhibition Assay | ~29 | [9] |

| S-Ibuprofen | COX-1 | Human Whole-Blood Assay | 2.1 | [8] |

| S-Ibuprofen | COX-2 | Human Whole-Blood Assay | 1.6 | [8] |

IC50: The half maximal inhibitory concentration. FAAH: Fatty acid amide hydrolase.

Experimental Protocols

The following are generalized experimental protocols commonly employed in the pharmacological evaluation of NSAIDs and would be applicable to the study of p-ethylhydratropic acid.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of the test compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzymes are used.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound (p-ethylhydratropic acid) or a vehicle control in a suitable buffer system.

-

Substrate Addition: The reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: After a defined incubation period, the reaction is stopped.

-

Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or other suitable analytical methods like liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for COX Inhibition Assay

Conclusion

While direct experimental evidence for the pharmacological activity of p-ethylhydratropic acid is limited, its structural classification as a 2-arylpropionic acid derivative provides a strong basis for its pharmacological profile. It is predicted to function as a non-selective NSAID, exerting its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of COX-1 and COX-2 enzymes. Further experimental investigation is warranted to definitively characterize its potency, selectivity, and overall pharmacological and toxicological profile. The methodologies and comparative data presented in this guide offer a foundational framework for such future research.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p-Ethylhydratropic Acid | CymitQuimica [cymitquimica.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. p-Ethylhydratropic acid | Ibuprofen杂质 | MCE [medchemexpress.cn]

- 6. multiresearchjournal.com [multiresearchjournal.com]

- 7. List of NSAIDs from strongest to weakest [medicalnewstoday.com]

- 8. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitory properties of ibuprofen and its amide analogues towards the hydrolysis and cyclooxygenation of the endocannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

p-Ethylhydratropic acid safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data Sheet (SDS) of p-Ethylhydratropic Acid

This guide provides a comprehensive overview of the safety information for p-Ethylhydratropic acid (CAS 3585-52-2), compiled from various Safety Data Sheets (SDS). It is intended for researchers, scientists, and drug development professionals who handle this compound.

Chemical Identification

p-Ethylhydratropic acid is a phenylacetic acid derivative and is known as an impurity of Ibuprofen.[1][2]

| Identifier | Value |

| Chemical Name | 2-(4-ethylphenyl)propanoic acid[3] |

| Synonyms | p-Ethylhydratropic acid, 4-Ethyl-α-methylbenzeneacetic Acid, 2-(p-Ethylphenyl)propionic Acid[4][5] |

| CAS Number | 3585-52-2[4][5][6][7] |

| Molecular Formula | C₁₁H₁₄O₂[3][4][5] |

| Molecular Weight | 178.23 g/mol [3][4][5] |

| Chemical Structure | InChI=1S/C11H14O2/c1-3-9-4-6-10(7-5-9)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)[3][5] |

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of p-Ethylhydratropic acid are limited in publicly available SDSs. The following data has been compiled from available sources.

| Property | Value | Source |

| Autoignition Temperature | > 400 °C (> 752 °F) at 1,013 hPa | [8] |

| XLogP3 | 2.7 | [3] |

| Appearance | Solid (form not specified) | [9] |

| Solubility | No quantitative data available | N/A |

| Melting/Boiling Point | No data available | N/A |

Hazard Identification and GHS Classification

p-Ethylhydratropic acid is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4[3] |

| Skin Corrosion/Irritation | Category 2[3] |

| Serious Eye Damage/Eye Irritation | Category 2A[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation)[3] |

GHS Label Elements

| Element | Description |

| Pictogram | |

| Signal Word | Warning [3] |

| Hazard Statements | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |

The following diagram illustrates the relationship between the identified hazards and the required response categories.

Caption: GHS Hazard and Response Workflow for p-Ethylhydratropic Acid.

Precautionary Statements Summary

The following table summarizes the precautionary statements (P-statements) associated with p-Ethylhydratropic acid.

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product.[6][10] | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/eye protection/face protection. | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P330 | Rinse mouth.[6][10] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[10] | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention.[8] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[6][10] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[6] |

| P405 | Store locked up.[6] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[6] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of p-Ethylhydratropic acid are not provided in the reviewed Safety Data Sheets. SDSs typically report the results and classifications derived from such studies rather than the full methodologies. For detailed protocols, researchers should consult specialized toxicology databases or the primary literature.

The diagram below illustrates a generalized workflow for an acute oral toxicity study, such as one following an OECD Test Guideline, which would be used to determine an LD50 value and inform the "H302: Harmful if swallowed" classification.

Caption: Generalized Workflow for an Acute Oral Toxicity Study.

Toxicological Information and Signaling Pathways

The primary toxicological effects identified are acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[3] The available SDSs do not contain information regarding the specific biochemical or signaling pathways through which p-Ethylhydratropic acid exerts these effects. The observed irritation is likely due to direct chemical interaction with epithelial tissues, but the molecular mechanisms have not been detailed in the reviewed safety literature. Further research into the compound's mechanism of action would be required to elucidate these pathways.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. (2RS)-2-(4-ETHYLPHENYL)PROPANOIC ACID | 3585-52-2 [chemicalbook.com]

- 3. 2-(4-Ethylphenyl)propionic acid | C11H14O2 | CID 527816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. (2RS)-2-(4-Ethylphenyl)propanoic Acid | CymitQuimica [cymitquimica.com]

- 6. cenmed.com [cenmed.com]

- 7. (2RS)-2-(4-Ethylphenyl)propanoic Acid | LGC Standards [lgcstandards.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 2-(4-Methylphenyl)propanoic acid | 938-94-3 [chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide on the Isomeric Forms and Stereochemistry of p-Ethylhydratropic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Ethylhydratropic acid, systematically known as 2-(4-ethylphenyl)propanoic acid, is a carboxylic acid and a recognized impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen (B1674241). Its structure, featuring a chiral center at the alpha-position of the propanoic acid moiety, gives rise to stereoisomerism. This guide provides a comprehensive overview of the isomeric forms and stereochemistry of p-ethylhydratropic acid, including its structural properties, and discusses general methodologies for the separation and synthesis of its enantiomers. Due to a lack of specific experimental data in the public domain for p-ethylhydratropic acid's individual enantiomers, this guide will leverage data from structurally similar compounds, such as ibuprofen and other 2-arylpropanoic acids, to illustrate key concepts and potential experimental approaches.

Isomeric Forms and Stereochemistry

p-Ethylhydratropic acid possesses a single stereocenter at the C2 carbon of the propanoic acid chain. This results in the existence of two non-superimposable mirror images, known as enantiomers: (S)-(+)-p-ethylhydratropic acid and (R)-(-)-p-ethylhydratropic acid. These enantiomers exhibit identical physical properties in an achiral environment, such as melting point and solubility, but differ in their interaction with plane-polarized light and their biological activity.

A 50:50 mixture of the (S) and (R) enantiomers is known as a racemic mixture or racemate. The physical properties of the racemic mixture can differ from those of the pure enantiomers.

Below is a diagram illustrating the enantiomers of p-ethylhydratropic acid.

Caption: Enantiomers of p-Ethylhydratropic acid.

Physicochemical Properties

Table 1: Physicochemical Properties of p-Ethylhydratropic Acid and Ibuprofen

| Property | Racemic p-Ethylhydratropic Acid | (S)-(+)-Ibuprofen | (R)-(-)-Ibuprofen |

| Molecular Formula | C₁₁H₁₄O₂ | C₁₃H₁₈O₂ | C₁₃H₁₈O₂ |

| Molecular Weight | 178.23 g/mol [1][2] | 206.28 g/mol | 206.28 g/mol |

| CAS Number | 3585-52-2[1] | 51146-56-6 | 51146-57-7 |

| Melting Point | Not available | 52-54 °C | 52-54 °C |

| Specific Rotation ([α]D) | 0° | +57° to +63° (in ethanol) | -57° to -63° (in ethanol) |

Note: The data for ibuprofen enantiomers is provided as an illustrative example of the expected differences between enantiomers of 2-arylpropanoic acids.

Experimental Protocols

The separation of enantiomers (chiral resolution) and the stereoselective synthesis of a single enantiomer (asymmetric synthesis) are crucial techniques in stereochemistry. While specific, detailed protocols for p-ethylhydratropic acid are not published, general and widely applicable methods for resolving and synthesizing chiral carboxylic acids are described below.

Chiral Resolution of Racemic p-Ethylhydratropic Acid

Chiral resolution is a common method to separate enantiomers from a racemic mixture. For carboxylic acids like p-ethylhydratropic acid, the most prevalent technique involves the formation of diastereomeric salts with a chiral base.

Principle: The racemic acid is reacted with an enantiomerically pure chiral base. This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. After separation, the individual enantiomers of the acid can be recovered by acidification.

General Protocol for Diastereomeric Salt Crystallization:

-

Salt Formation: Dissolve the racemic p-ethylhydratropic acid in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of a chiral resolving agent, such as (R)-(+)-α-phenylethylamine or (S)-(-)-α-phenylethylamine, to the solution. Stir the mixture to facilitate the formation of diastereomeric salts.

-

Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts, being less soluble, will preferentially crystallize out of the solution. The choice of solvent is critical and may require optimization.

-

Isolation of Diastereomer: Collect the crystallized salt by filtration and wash it with a small amount of cold solvent to remove impurities. The mother liquor will be enriched in the other diastereomer.

-

Liberation of Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify the solution with a strong acid (e.g., HCl) to a pH of approximately 2. This will protonate the carboxylate, regenerating the enantiomerically enriched carboxylic acid, which will precipitate out of the aqueous solution.

-

Purification: Collect the precipitated enantiomer by filtration, wash with water, and dry. The enantiomeric purity can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring the optical rotation.

The following diagram outlines the workflow for chiral resolution by diastereomeric salt formation.

Caption: Workflow for chiral resolution.

Asymmetric Synthesis of p-Ethylhydratropic Acid

Asymmetric synthesis aims to selectively produce one enantiomer of a chiral compound. For 2-arylpropanoic acids, a common approach involves the use of chiral auxiliaries or asymmetric catalysis.

General Protocol using a Chiral Auxiliary (Evans' Asymmetric Alkylation):

-

Auxiliary Attachment: The chiral auxiliary, for instance, an Evans oxazolidinone, is acylated with 4-ethylphenylacetyl chloride to form an N-acyloxazolidinone.

-

Diastereoselective Enolate Formation: The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate.

-

Asymmetric Alkylation: The enolate is then reacted with an electrophile, in this case, a methylating agent like methyl iodide. The steric hindrance from the chiral auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.

-

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved, for example, by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, to yield the desired enantiomerically enriched p-ethylhydratropic acid and recover the chiral auxiliary.

The logical relationship in an asymmetric synthesis is depicted below.

Caption: Logic of asymmetric synthesis.

Conclusion

p-Ethylhydratropic acid, as a chiral molecule, exists as a pair of enantiomers. While specific experimental data for these enantiomers are scarce, established principles of stereochemistry and methodologies applied to structurally related profens provide a strong framework for their study. The biological activities of the (S) and (R) enantiomers of p-ethylhydratropic acid are likely to differ, a critical consideration in the context of its role as an impurity in pharmaceutical products. The experimental protocols outlined in this guide for chiral resolution and asymmetric synthesis represent standard and effective approaches for obtaining the enantiomerically pure forms of this compound, which are essential for further pharmacological and toxicological evaluation. Further research is warranted to fully characterize the individual enantiomers of p-ethylhydratropic acid and to elucidate their specific biological effects.

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of p-Ethylhydratropic Acid

Application Note and Protocol

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of p-Ethylhydratropic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

p-Ethylhydratropic acid, also known as 2-(4-ethylphenyl)propanoic acid, is a carboxylic acid that can be an impurity in the synthesis of some pharmaceutical compounds.[1][2] Its chemical formula is C₁₁H₁₄O₂ and it has a molecular weight of 178.23 g/mol .[1][3] Accurate and precise quantification of this compound is crucial for ensuring the purity and safety of active pharmaceutical ingredients (APIs). The HPLC method described herein is based on reversed-phase chromatography, which is a widely used technique for the separation and analysis of organic acids.[4][5][6][7][8]

Principle of the Method

The method employs a reversed-phase HPLC system with a C18 stationary phase. The separation is achieved by partitioning the analyte between the nonpolar stationary phase and a polar mobile phase. p-Ethylhydratropic acid, being a moderately nonpolar compound, is retained on the C18 column and then eluted using a mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic aqueous buffer. The acidic buffer, typically containing phosphoric acid, is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a standard of known concentration.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of p-Ethylhydratropic acid. These conditions are based on established methods for similar compounds, such as ibuprofen (B1674241) and its impurities.

| Parameter | Recommended Condition |

| HPLC System | Quaternary or Binary HPLC system with UV Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water |

| Gradient | Isocratic or Gradient (e.g., 60:40 Acetonitrile:Buffer) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Run Time | Approximately 15 minutes |

Note: The optimal mobile phase composition and gradient may need to be adjusted to achieve the desired separation and run time.

Method Validation Summary

The HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines. The following table summarizes the typical performance characteristics for a validated HPLC method for an organic acid, which can be considered representative for p-Ethylhydratropic acid analysis.

| Validation Parameter | Typical Acceptance Criteria | Illustrative Performance Data |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9995 |

| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Precision (%RSD) | ≤ 2% | < 1.5% |

| Accuracy (Recovery) | 98 - 102% | 99.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.3 µg/mL |

| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |

Disclaimer: The quantitative data presented in this table is illustrative and based on typical values obtained for the HPLC analysis of similar aromatic carboxylic acids.[4][5][6][8][9] Actual performance data must be generated during the validation of this specific method.

Experimental Protocols

Reagents and Materials

-

p-Ethylhydratropic acid reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (85%, analytical grade)

-

Water (HPLC grade or Milli-Q)

-

Methanol (B129727) (HPLC grade)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Syringe filters (0.45 µm, PTFE or nylon)

-

HPLC vials

Preparation of Solutions

Mobile Phase (Acetonitrile:0.1% Phosphoric Acid in Water, 60:40 v/v):

-

Prepare 0.1% phosphoric acid in water by adding 1 mL of 85% phosphoric acid to 1 L of HPLC grade water.

-

Mix 600 mL of acetonitrile with 400 mL of 0.1% phosphoric acid in water.

-

Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

Standard Stock Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of p-Ethylhydratropic acid reference standard into a 25 mL volumetric flask.

-

Dissolve the standard in methanol and dilute to the mark with methanol.

Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL):

-

Prepare a series of working standard solutions by serially diluting the standard stock solution with the mobile phase.

Sample Preparation

The sample preparation procedure will depend on the matrix. For a bulk drug substance:

-

Accurately weigh an appropriate amount of the sample into a volumetric flask.

-

Dissolve the sample in methanol and dilute to the desired concentration with the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the working standard solutions in increasing order of concentration to generate a calibration curve.

-

Inject the prepared sample solutions.

-

After each injection, allow the chromatogram to run for the specified time.

-

After the analysis is complete, wash the column with a suitable solvent mixture (e.g., 80:20 methanol:water) and store it in an appropriate solvent (e.g., acetonitrile).

Data Analysis

-

Identify the peak corresponding to p-Ethylhydratropic acid in the chromatograms based on the retention time of the standard.

-

Integrate the peak area of the analyte in both the standard and sample chromatograms.

-

Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

-

Determine the concentration of p-Ethylhydratropic acid in the sample by interpolating its peak area from the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for HPLC analysis of p-Ethylhydratropic acid.

References

- 1. scbt.com [scbt.com]

- 2. p-Ethylhydratropic Acid | CymitQuimica [cymitquimica.com]

- 3. cenmed.com [cenmed.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Quantitative Analysis of p-Ethylhydratropic Acid in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative analysis of p-Ethylhydratropic acid in biological samples, such as plasma and urine. The methodologies described are based on established analytical techniques for structurally similar compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) like etodolac (B1671708), for which p-Ethylhydratropic acid can be a metabolite.

Metabolic Pathway of Parent Compound (Etodolac)

p-Ethylhydratropic acid is a metabolite of the NSAID etodolac. The primary metabolic pathways for etodolac in the liver involve hydroxylation by cytochrome P450 enzymes (primarily CYP2C9) and glucuronidation by UDP-glucuronosyltransferases (UGT).[1] The hydroxylation can occur at various positions on the etodolac molecule.[1]

Caption: Metabolic pathway of Etodolac.

Quantitative Data Summary

| Parameter | Value (Mean ± SD) | Unit |

| Cmax (Maximum Concentration) | 35.54 ± 9.14 | µg/mL |

| Tmax (Time to Cmax) | 2.24 ± 1.11 | h |

| AUC0-t (Area Under the Curve) | 202.83 ± 72.05 | h·µg/mL |

| t1/2 (Half-life) | 8.2 ± 2.73 | h |

| Kel (Elimination Rate Constant) | 0.09 ± 0.02 | 1/h |

Experimental Protocols

Two primary analytical methods are proposed for the quantitative analysis of p-Ethylhydratropic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Method for Urine Samples

This method is suitable for the analysis of organic acids in urine and involves a derivatization step to increase the volatility of the analyte.

a. Sample Preparation: Liquid-Liquid Extraction and Derivatization

Caption: GC-MS sample preparation workflow.

Protocol:

-

Sample Collection: Collect urine samples in sterile containers. For quantitative analysis, it is recommended to normalize the sample volume based on creatinine (B1669602) concentration.

-

Acidification: Take a defined volume of urine (e.g., 1 mL) and acidify to a pH below 2 with hydrochloric acid (HCl).

-

Salting-Out: Add solid sodium chloride to the acidified urine to saturate the solution, which enhances the extraction of organic acids.

-

Extraction: Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate. Vortex the mixture thoroughly to ensure efficient extraction.

-

Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

-

Drying: Carefully transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat to form trimethylsilyl (B98337) (TMS) derivatives, which are more volatile and suitable for GC-MS analysis.

b. GC-MS Analysis

-

Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis.

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An optimized temperature gradient to ensure the separation of the analyte from other matrix components.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Detection: Selected Ion Monitoring (SIM) mode for quantitative analysis, using specific ions for p-Ethylhydratropic acid and an internal standard.

LC-MS/MS Method for Plasma Samples

This method is highly sensitive and specific for the quantification of drugs and their metabolites in plasma and does not typically require derivatization.

a. Sample Preparation: Protein Precipitation

Caption: LC-MS/MS sample preparation workflow.

Protocol:

-

Sample Thawing: Thaw frozen plasma samples to room temperature.

-

Internal Standard: To a small volume of plasma (e.g., 100 µL), add an internal standard (a structurally similar compound).

-

Protein Precipitation: Add a cold protein precipitating agent, such as acetonitrile (B52724), to the plasma sample.

-

Mixing and Centrifugation: Vortex the mixture vigorously to ensure complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the clear supernatant to a new tube.

-

Solvent Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A reverse-phase column (e.g., C18) for the separation of the analyte.

-

Mobile Phase: A gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for p-Ethylhydratropic acid and the internal standard.[4]

References

Application Notes and Protocols for p-Ethylhydratropic Acid as a Reference Standard in Pharmaceutical Testing

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Ethylhydratropic acid, systematically known as (2RS)-2-(4-ethylphenyl)propanoic acid, is a recognized impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.[1][2][3][4] Designated as Ibuprofen Impurity N in the European Pharmacopoeia (EP), this compound serves as a critical reference standard in the quality control of Ibuprofen active pharmaceutical ingredient (API) and finished drug products.[1][3][4] Its use is essential for the accurate identification and quantification of this specific impurity, ensuring the safety and efficacy of Ibuprofen-containing medicines.

This document provides detailed application notes and protocols for the utilization of p-Ethylhydratropic acid as a reference standard in pharmaceutical testing, with a primary focus on High-Performance Liquid Chromatography (HPLC) based methods.

Physicochemical Data and Reference Standard Information

A summary of the key physicochemical properties of p-Ethylhydratropic acid is provided in the table below. Reference standards for p-Ethylhydratropic acid (Ibuprofen Impurity N) are available from various commercial suppliers.[1][3][4]

| Parameter | Value | Reference |

| Chemical Name | (2RS)-2-(4-Ethylphenyl)propanoic acid | [1][3][4] |

| Synonyms | p-Ethylhydratropic acid, Ibuprofen Impurity N (EP) | [1][3] |

| CAS Number | 3585-52-2 | [1][3][4] |

| Molecular Formula | C11H14O2 | [1][3][4] |

| Molecular Weight | 178.23 g/mol | [1][3][4] |

| Appearance | White solid | [1] |

| Purity | Typically >95% (HPLC) | [3] |

| Storage | 2-8 °C | [4] |

Experimental Protocols

The primary application of p-Ethylhydratropic acid as a reference standard is in the chromatographic analysis of Ibuprofen to detect and quantify impurities. The following protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this purpose. This protocol is a composite based on established methods for Ibuprofen and its related substances and should be validated for specific laboratory conditions.[2][5]

Preparation of Standard and Sample Solutions

3.1.1. Standard Stock Solution of p-Ethylhydratropic Acid:

-

Accurately weigh approximately 10 mg of p-Ethylhydratropic acid reference standard.

-

Dissolve the standard in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water, 50:50 v/v) to a final volume of 100 mL to obtain a stock solution of approximately 100 µg/mL.

-

Sonicate for 10-15 minutes to ensure complete dissolution.

3.1.2. Working Standard Solution:

-

Dilute the Standard Stock Solution with the diluent to a final concentration suitable for the analysis (e.g., 1.0 µg/mL). This concentration will depend on the expected level of the impurity and the validated range of the analytical method.

3.1.3. Sample Solution (Ibuprofen API or Drug Product):

-

Accurately weigh a quantity of the Ibuprofen sample equivalent to 100 mg of the active ingredient.

-

Dissolve the sample in the diluent to a final volume of 100 mL to obtain a solution with an Ibuprofen concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection into the HPLC system.

Chromatographic Conditions

The following table summarizes typical HPLC parameters for the analysis of Ibuprofen and its impurities, including p-Ethylhydratropic acid. These parameters may require optimization for specific instruments and columns.

| Parameter | Typical Conditions |

| HPLC System | Quaternary or Binary Gradient HPLC with UV/DAD detector |

| Column | Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm (or equivalent) |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A time-based gradient from a higher aqueous composition to a higher organic composition. For example: 0-3 min (52% B), 3-13 min (52-85% B), 13-16 min (85% B) |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm or 214 nm[2] |

| Injection Volume | 10 µL |

System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria. This is assessed by injecting the working standard solution multiple times (typically 5 or 6 injections).

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Data Analysis and Quantification

The quantification of p-Ethylhydratropic acid in the Ibuprofen sample is typically performed using an external standard method.

-

Inject the blank (diluent), working standard solution, and the sample solution into the HPLC system.

-

Identify the peak corresponding to p-Ethylhydratropic acid in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Calculate the concentration of p-Ethylhydratropic acid in the sample using the following formula:

Concentration (µg/mL) = (Peak Area of Impurity in Sample / Peak Area of Standard) x Concentration of Standard (µg/mL)

-

Express the amount of p-Ethylhydratropic acid as a percentage of the Ibuprofen concentration in the sample.

Method Validation Parameters (Illustrative Data)

Analytical methods for the quantification of impurities must be validated according to ICH guidelines to ensure they are accurate, precise, and reliable.[6][7][8] The following table provides an example of the type of quantitative data that would be generated during the validation of a method for p-Ethylhydratropic acid.

Note: The following data are for illustrative purposes only and must be experimentally determined for the specific analytical method and instrumentation used.

| Validation Parameter | Typical Results |

| Linearity (Range) | 0.1 - 5.0 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD%) | ≤ 2.0% |

| Robustness | No significant impact from minor variations in method parameters |

Visualizations

Experimental Workflow for Impurity Analysis

The following diagram illustrates the general workflow for using p-Ethylhydratropic acid as a reference standard in the quality control testing of Ibuprofen.

Caption: Workflow for HPLC-based impurity profiling using a reference standard.

Logical Relationship in Method Validation

The following diagram illustrates the relationship between key parameters in analytical method validation, demonstrating how foundational elements support the overall assessment of a method's suitability.

Caption: Interrelationship of analytical method validation parameters.

References

- 1. p-Ethylhydratropic Acid | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. p-Ethylhydratropic Acid | LGC Standards [lgcstandards.com]

- 4. allmpus.com [allmpus.com]

- 5. researchgate.net [researchgate.net]

- 6. pfigueiredo.org [pfigueiredo.org]

- 7. demarcheiso17025.com [demarcheiso17025.com]

- 8. ema.europa.eu [ema.europa.eu]

Application Notes and Protocols for In Vitro Assays Involving p-Ethylhydratropic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Ethylhydratropic acid, also known as 2-(4-ethylphenyl)propanoic acid, is a phenylacetic acid derivative and a known impurity of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. Given its structural similarity to Ibuprofen, p-Ethylhydratropic acid is a compound of interest for investigating potential anti-inflammatory activities. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.

These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of p-Ethylhydratropic acid against COX-1 and COX-2, the two main isoforms of the cyclooxygenase enzyme. Understanding the potency and selectivity of this compound can provide valuable insights for drug development and safety assessment.

Cyclooxygenase Signaling Pathway

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), a key precursor for the synthesis of various pro-inflammatory prostaglandins (B1171923) (PGE2, PGD2, etc.) and thromboxanes. While COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. The inhibition of COX enzymes, particularly COX-2, is a major target for anti-inflammatory therapies.

Data Presentation: COX-1 and COX-2 Inhibition

The potency of p-Ethylhydratropic acid as a COX inhibitor is quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is a critical parameter for assessing the relative inhibitory activity against the two isoforms. A higher SI value suggests greater selectivity for COX-2, which is often a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Table 1: Hypothetical In Vitro COX Inhibition Data for p-Ethylhydratropic Acid

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |

| p-Ethylhydratropic acid | 15.2 | 5.8 | 2.62 |

| Ibuprofen (Reference) | 12.5 | 2.5 | 5.0 |

| Celecoxib (Reference) | 25.0 | 0.05 | 500 |

Experimental Protocols

Protocol 1: In Vitro Fluorometric Assay for COX-1 and COX-2 Inhibition

This protocol describes a method to determine the IC50 values of p-Ethylhydratropic acid for ovine COX-1 and human recombinant COX-2 using a fluorometric inhibitor screening assay kit.

Materials:

-

COX Fluorometric Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)

-

Ovine COX-1 enzyme

-

Human recombinant COX-2 enzyme

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Hemin

-

Arachidonic Acid (substrate)

-

Fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

-

p-Ethylhydratropic acid (test compound)

-

Reference inhibitors (e.g., Ibuprofen, Celecoxib)

-

DMSO (for dissolving compounds)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 530-540 nm, Emission: 585-595 nm)

Experimental Workflow:

Procedure:

-

Compound Preparation: Prepare a stock solution of p-Ethylhydratropic acid and reference inhibitors in DMSO. Perform serial dilutions to obtain a range of concentrations.

-

Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer containing hemin, according to the manufacturer's instructions.

-

Assay Setup:

-

To a 96-well black microplate, add the assay buffer.

-

Add the diluted test compound or reference inhibitor to the appropriate wells.

-

Add the enzyme solution (either COX-1 or COX-2) to the wells.

-

Include control wells: 100% initial activity (enzyme without inhibitor) and background (no enzyme).

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the arachidonic acid substrate and the fluorometric substrate (ADHP) to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 5 minutes.

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation at 530-540 nm and emission at 585-595 nm.

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Activity of control - Activity with inhibitor) / Activity of control] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a non-linear regression curve (log(inhibitor) vs. response -- variable slope).

Conclusion